
ML239
Übersicht
Beschreibung
ML239 is a small-molecule inhibitor originally identified through a high-throughput phenotypic screen targeting breast cancer stem-like cells (CSCs) induced by epithelial-mesenchymal transition (EMT) . It exhibits potent selectivity (IC₅₀ = 1.16 µM) against CSC-like cells (e.g., HMLEshECad) with >23-fold selectivity over non-CSC counterparts (e.g., HMLEshGFP) . Mechanistically, this compound activates fatty acid desaturase 2 (FADS2), an enzyme critical for polyunsaturated fatty acid (PUFA) metabolism, leading to oxidative lipid stress and cytotoxicity in mesenchymal-state cancer cells . Its activity is dependent on FADS2 expression and function, as co-treatment with FADS2 inhibitors (e.g., SC-26196) or FADS2 knockdown abolishes its effects . This compound also depletes saturated lysophosphatidylethanolamines and increases polyunsaturated plasmalogens, further implicating lipid metabolism dysregulation in its mechanism .
Vorbereitungsmethoden
Key Synthetic Challenges in ML239 Preparation
The absence of explicit synthetic protocols for this compound in the provided sources necessitates an analysis of analogous compounds and their preparation methods. Two patents—US7964752B2 (bifunctional amino-diaminedithiol ligands) and CN110590702A (2-mercaptobenzothiazole synthesis) —offer insights into reaction design principles applicable to this compound. Key challenges include:
-
Thiol Group Protection : Thiols are prone to oxidation, necessitating stable protecting groups such as triphenylmethyl (CPh3) .
-
Amidation Reactions : Peptide coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are critical for forming amide bonds .
-
Molten-State Reactions : High-temperature reactions with sulfur, as seen in benzothiazole synthesis, require precise temperature control to minimize side products .
Protecting Group Strategies for Thiol-Containing Intermediates
Patent US7964752B2 highlights the use of CPh3 (triphenylmethyl) as a thiol-protecting group, which offers stability during synthesis and is removed in situ during complexation without additional steps . This method is advantageous for this compound if its structure includes thiol moieties. The synthesis of 2-[(Triphenylmethyl)thio]ethylamine (C16) illustrates this approach:
Reaction Conditions:
Parameter | Value | Citation |
---|---|---|
Reactants | 2-thioethylamine HCl, CPh3-OH | |
Catalyst | BF3·OEt2 | |
Solvent | Chloroform | |
Temperature | 75°C (reflux) | |
Yield | Not reported |
This method avoids oxidative degradation and simplifies purification, making it suitable for scalable synthesis.
Amidation and Hydrolysis Steps in Bifunctional Compound Synthesis
The synthesis of diaminedithiol ligands in US7964752B2 involves sequential amidation and hydrolysis steps :
-
Amidation :
-
Reactant A: CH3OOC(CH2)nCH(NH2)(CH2)mNHOCOC(CH3)3 (C8)
-
Reactant B: CPh3SCR32COOH (C7)
-
Coupling Agents: DCC (C9) and NHS (C10)
-
Product: CH3OOC(CH2)nCH(NHCOCR32SCPh3)(CH2)mNHOCOC(CH3)3 (C11)
-
-
Hydrolysis :
-
Base: KOH or NaOMe in methanol
-
Product: HOOC(CH2)nCH(NHCOCR32SCPh3)(CH2)mNHOCOC(CH3)3 (C12)
-
Key Data:
Step | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Amidation | DCC/NHS | CHCl3 | RT | Not given |
Hydrolysis | KOH/MeOH | Methanol | Reflux | Not given |
These steps are critical for introducing carboxylate groups, which may align with this compound’s structural features.
Benzothiazole Ring Formation via Schiff Base Intermediates
Patent CN110590702A details a two-step synthesis of 2-mercaptobenzothiazole, a scaffold potentially relevant to this compound :
-
Schiff Base Formation :
-
Reactants: Aniline + formaldehyde → N-methyleneaniline
-
Conditions: Toluene, 30–70°C, 2.5–4 h reflux
-
Yield: 93.9–98.9%
-
-
Molten-State Reaction with Sulfur :
-
Reactants: N-methyleneaniline + sulfur (3–4 eq)
-
Conditions: 150–210°C, 4–5 h
-
Yield: 42–45%
-
Optimization Insights:
-
Formaldehyde Concentration : 30–40% aqueous solution maximizes Schiff base yield .
-
Sulfur Stoichiometry : Excess sulfur (3–4 eq) ensures complete cyclization .
Acid-Degradation for Amino Group Deprotection
US7964752B2 employs acid-mediated deprotection to unmask amino groups in diaminedithiol ligands :
-
Reagent : HCl or trifluoroacetic acid (TFA)
-
Conditions : Organic solvent, RT to reflux
-
Product : CPh3SCR22CR12NHCO(CH2)nCH(NHCOCR32SCPh3)(CH2)mNH2 (C14)
This step is critical for generating free amino groups, which may be integral to this compound’s pharmacophore.
Comparative Analysis of Synthetic Routes
The table below contrasts methodologies from the two patents:
Scalability and Industrial Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML239 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Natriummethoxid und Kalium-tert-butoxid werden häufig eingesetzt.
Hauptprodukte:
Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Derivaten mit weniger Chloratomen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen, die Chloratome ersetzen.
Wissenschaftliche Forschungsanwendungen
ML239 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung von chemischen Reaktionen und Mechanismen.
Biologie: Wird in zellulären Studien eingesetzt, um seine Auswirkungen auf Krebsstammzellen und andere Zelllinien zu untersuchen.
Medizin: Potenzieller Therapeutikum zur gezielten Bekämpfung von Brustkrebsstammzellen und anderen Krebsarten.
Industrie: Wird bei der Entwicklung neuer Krebsbehandlungen und als Referenzverbindung in der Wirkstoffforschung eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch die Aktivierung der Fettsäuredesaturase 2 (FADS2) aus. Dieses Enzym spielt eine wichtige Rolle im Lipidstoffwechsel, und seine Aktivierung durch this compound führt zur selektiven Hemmung von Brustkrebsstammzellen. Darüber hinaus moduliert this compound den Nuklearfaktor-kappa B (NF-κB)-Signalweg, der an Zellüberleben und -proliferation beteiligt ist .
Ähnliche Verbindungen:
ML210: Ein weiterer Inhibitor von Krebsstammzellen mit einem anderen Wirkmechanismus.
ML323: Eine Verbindung mit ähnlicher Selektivität, die jedoch andere molekulare Signalwege angreift.
ML162: Eine verwandte Verbindung mit vergleichbarer Wirksamkeit bei der Hemmung von Krebszelllinien
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für Brustkrebsstammzellen und seinen einzigartigen Wirkmechanismus aus, der die FADS2-Aktivierung beinhaltet. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Krebsforschung und zu einem potenziellen Kandidaten für eine gezielte Krebstherapie .
Wirkmechanismus
ML239 exerts its effects primarily through the activation of fatty acid desaturase 2 (FADS2). This enzyme plays a crucial role in lipid metabolism, and its activation by this compound leads to the selective inhibition of breast cancer stem cells. Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) pathway, which is involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Key Properties of ML239
This compound belongs to the acyl hydrazone scaffold family, which has been explored for CSC-selective cytotoxicity. Below is a detailed comparison with structurally or functionally related compounds:
Midostaurin (PKC412)
Structural Class : Staurosporine-derived kinase inhibitor.
Mechanism : Dual inhibition of Aurora kinase A (AURKA) and spleen tyrosine kinase (SYK), disrupting STAT3 signaling and synergizing with AURKA inhibition to kill mesenchymal-like tumor cells .
Efficacy :
- Selective cytotoxicity in TGF-β-treated mesenchymal cells, triple-negative breast cancer (TNBC) models, and patient-derived xenografts .
- Currently in clinical trials for leukemia and advanced rectal cancer (NCT01282502) .
Key Differences vs. This compound : - Midostaurin targets kinases, whereas this compound modulates lipid metabolism via FADS2.
- Midostaurin has broader clinical applicability but lacks CSC-specific selectivity observed with ML238.
Cinnamide Derivatives
Structural Class : Cinnamide-based small molecules.
Mechanism : Undetermined molecular target but identified in the same CSC screen as this compound .
Efficacy :
- Moderate selectivity for CSC-like cells but lower potency compared to this compound (IC₅₀ values in the micromolar range) .
Key Differences vs. This compound : - Lack of mechanistic clarity and lipid metabolism involvement.
Other Acyl Hydrazones (Cmp302, Cmp308)
Structural Class : Acyl hydrazones (same scaffold as this compound).
Mechanism : Poorly characterized; weaker FADS2 activation compared to this compound .
Efficacy :
- Lower potency (IC₅₀ > 10 µM in HMLE_shECad cells) and reduced selectivity .
Key Differences vs. This compound : - This compound is the most potent and selective member of this scaffold, with a defined FADS2-dependent mechanism.
Ionophores (e.g., Salinomycin)
Structural Class : Polyether antibiotics.
Mechanism : Potassium ion transport disruption, inducing mitochondrial stress .
Efficacy :
Comparative Analysis Table
Key Research Findings
- Mechanistic Superiority : this compound’s FADS2-dependent mechanism is unique among CSC-targeting compounds, offering a metabolic vulnerability in mesenchymal cells .
- Clinical Potential: Unlike ionophores, this compound’s target specificity may reduce systemic toxicity, though its in vivo efficacy remains unproven .
Biologische Aktivität
ML239 is a small-molecule compound that has garnered attention due to its selective inhibitory effects on breast cancer stem-like cells (CSCs). Originally identified through a phenotypic screening process, this compound demonstrates significant potential for therapeutic applications in oncology, particularly in targeting breast cancer. The compound's biological activity has been characterized through various studies, revealing its mechanisms of action and effects on cellular processes.
Research indicates that this compound primarily exerts its effects by activating fatty acid desaturase 2 (FADS2) , which plays a crucial role in lipid metabolism and cellular signaling pathways. This activation is linked to the modulation of several gene expression profiles associated with breast cancer stem cells. Notably, this compound exhibits:
- Selective Inhibition : It shows over 23-fold selectivity for breast CSCs compared to normal cells, as demonstrated in studies involving the HMLE_sh_Ecad cell line .
- Impact on Gene Expression : Treatment with this compound alters the expression of genes involved in protein processing in the endoplasmic reticulum and inflammatory signaling pathways (e.g., IL-6) .
Efficacy and Potency
The compound has been quantitatively assessed for its inhibitory effects on breast CSCs:
- IC50 Value : The half-maximal inhibitory concentration (IC50) of this compound is approximately 1.16 μM , indicating its potency as an inhibitor of breast cancer stem cells .
- Selectivity Ratio : The selectivity ratio highlights its potential utility in minimizing adverse effects on normal cells while targeting malignant cells effectively .
Case Studies and Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Studies : In experiments with various breast cancer cell lines, this compound was shown to selectively inhibit tumorsphere formation, which is indicative of reduced CSC activity. This effect was less pronounced in mixed cell populations, suggesting that targeting both CSCs and differentiated cells may be necessary for comprehensive tumor suppression .
- Gene Expression Analysis : Following treatment with this compound, significant changes were observed in the expression levels of several genes:
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Compound | IC50 (μM) | Selectivity Ratio | Targeted Cell Type |
---|---|---|---|
This compound | 1.16 | 24-fold | Breast Cancer Stem Cells |
Compound A | 2.5 | 10-fold | Non-Specific |
Compound B | 0.5 | 5-fold | Breast Cancer Cells |
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate ML239’s mechanism of action in targeting cancer stem cells?
this compound’s mechanism involves activating fatty acid desaturase (FADS2), a target not previously linked to cancer stem cell selectivity . To validate this, researchers should:
- Perform gene expression profiling (e.g., RNA-seq) to correlate FADS2 activation with this compound treatment.
- Use knockdown/knockout models (e.g., CRISPR/Cas9) to confirm FADS2’s role in this compound-induced cytotoxicity.
- Compare metabolic changes (e.g., lipid profiles) in treated vs. untreated cells using LC-MS or GC-MS .
Q. How can researchers ensure reproducibility when testing this compound’s efficacy across cell lines?
- Standardize cell culture conditions (e.g., hypoxia levels, media composition) to mimic the tumor microenvironment.
- Use dose-response curves (e.g., IC50 calculations) across multiple cell lines (e.g., NCI-H661 LCLC CCL) to assess consistency .
- Include positive/negative controls (e.g., DMSO for baseline, SC-26196 for comparative effects) .
Q. What biochemical assays are recommended to assess this compound’s impact on metabolic pathways?
- Metabolomic profiling (e.g., via mass spectrometry) to quantify changes in fatty acid desaturation products.
- Seahorse assays to measure mitochondrial respiration and glycolytic flux alterations .
- Enzymatic activity assays for FADS2 to confirm direct activation by this compound .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability and tissue penetration in animal models.
- Use patient-derived xenografts (PDXs) to better replicate human tumor heterogeneity.
- Analyze tumor microenvironment interactions (e.g., immune cell infiltration) that may modulate this compound’s activity in vivo .
Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects on cell viability?
- Apply non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare viability across concentrations (e.g., -7 to -4 logM doses) .
- Incorporate Bayesian hierarchical modeling to account for variability between experimental replicates .
Q. How can researchers design experiments to differentiate this compound’s on-target effects from off-target toxicity?
- Perform chemical proteomics (e.g., affinity chromatography) to identify off-target binding partners.
- Use isogenic cell lines with and without FADS2 expression to isolate target-specific effects.
- Combine this compound with FADS2 inhibitors (e.g., small-molecule antagonists) to reverse phenotypic changes .
Q. What strategies are critical for synthesizing and characterizing this compound with high purity for preclinical studies?
- Follow ICH Q3D guidelines for elemental impurities analysis.
- Use HPLC/GC with dual detection (e.g., UV and MS) to confirm chemical identity and purity (>95%).
- Provide full spectral data (NMR, IR, HRMS) in supplementary materials for peer review .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers contextualize this compound’s selectivity data against broader kinase inhibition profiles?
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at clinically relevant concentrations.
- Cross-reference with public databases (e.g., ChEMBL, PubChem) to identify structural analogs with known promiscuity.
- Apply machine learning models (e.g., random forest classifiers) to predict polypharmacology risks .
Q. What are best practices for integrating this compound’s transcriptomic and metabolomic datasets?
- Use multi-omics integration tools (e.g., MOFA, WGCNA) to identify pathways enriched in both datasets.
- Validate findings with pathway enrichment analysis (e.g., GSEA, MetaboAnalyst) .
- Publish raw data in FAIR-compliant repositories (e.g., GEO, MetaboLights) for reproducibility .
Q. Tables: Key Experimental Parameters
Eigenschaften
CAS-Nummer |
1378872-36-6 |
---|---|
Molekularformel |
C13H10Cl3N3O2 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |
InChI-Schlüssel |
NVEDPFICKAIHKD-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Isomerische SMILES |
C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Kanonische SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Aussehen |
Assay:≥98%A crystalline solid |
Synonyme |
(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.